molecular formula C19H23NO4S2 B2997946 N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 620565-45-9

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2997946
M. Wt: 393.52
InChI Key: KBRSYJAFIFNECC-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Reactivity

Pharmacological Potential

  • Evaluation of new benzothiazole derivatives has shown antioxidant activity in the initial phase of acetaminophen toxicity, indicating their potential use in managing oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents demonstrated potent antimicrobial activity, indicating their potential application in developing new antibiotics (Bikobo et al., 2017).

Material Science and Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions, indicating their potential application in industrial corrosion protection (Hu et al., 2016).

Molecular Design and Drug Development

  • Design and synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors have shown promise in cancer treatment, highlighting their potential in drug discovery (Jiao et al., 2009).

Safety And Hazards

Unfortunately, I couldn’t find any specific information on the safety and hazards associated with this compound132.


properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-14(2)24-17-7-5-15(6-8-17)19(21)20(12-18-4-3-10-25-18)16-9-11-26(22,23)13-16/h3-8,10,14,16H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRSYJAFIFNECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide

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